molecular formula C6H9N3OS B13507466 Acetamide, 2-(methylamino)-N-2-thiazolyl- CAS No. 59807-08-8

Acetamide, 2-(methylamino)-N-2-thiazolyl-

Cat. No.: B13507466
CAS No.: 59807-08-8
M. Wt: 171.22 g/mol
InChI Key: SRTCQOIADFBXBK-UHFFFAOYSA-N
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Description

Acetamide, 2-(methylamino)-N-2-thiazolyl- is an organic compound that belongs to the class of amides It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-(methylamino)-N-2-thiazolyl- can be achieved through several methods. One common approach involves the reaction of thiazole derivatives with methylamine and acetic anhydride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of Acetamide, 2-(methylamino)-N-2-thiazolyl- may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as crystallization or distillation to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-(methylamino)-N-2-thiazolyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: It can be reduced to yield amine derivatives.

    Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents are employed under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiazole compounds.

Scientific Research Applications

Acetamide, 2-(methylamino)-N-2-thiazolyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Acetamide, 2-(methylamino)-N-2-thiazolyl- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its interaction with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    Acetamide: A simpler amide with a similar structure but lacking the thiazole ring.

    N,N-Dimethylacetamide: A related compound with two methyl groups attached to the nitrogen atom.

    Thiazole Derivatives: Compounds containing the thiazole ring but with different substituents.

Uniqueness

Acetamide, 2-(methylamino)-N-2-thiazolyl- is unique due to the combination of the amide and thiazole functionalities. This dual presence allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its simpler counterparts.

Properties

CAS No.

59807-08-8

Molecular Formula

C6H9N3OS

Molecular Weight

171.22 g/mol

IUPAC Name

2-(methylamino)-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C6H9N3OS/c1-7-4-5(10)9-6-8-2-3-11-6/h2-3,7H,4H2,1H3,(H,8,9,10)

InChI Key

SRTCQOIADFBXBK-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)NC1=NC=CS1

Origin of Product

United States

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